An In-depth Technical Guide on the Core Chemical Structure and Formula of Antimonyl Tartrate
An In-depth Technical Guide on the Core Chemical Structure and Formula of Antimonyl Tartrate
This technical guide provides a comprehensive overview of antimonyl tartrate, with a primary focus on its most common form, potassium antimonyl tartrate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and biological activity.
Chemical Structure and Formula
Antimonyl tartrate is a coordination complex formed between antimony and tartaric acid. The most well-known and historically significant form is potassium antimonyl tartrate, also known as tartar emetic.
Chemical Formula:
The chemical formula for potassium antimonyl tartrate is generally represented as K₂[Sb₂(C₄H₂O₆)₂]·3H₂O. However, several other formulas are used depending on the level of structural detail and hydration state, including C₈H₄K₂O₁₂Sb₂·3H₂O and C₈H₁₀K₂O₁₅Sb₂. The core of the structure is a dimeric anion, [Sb₂(C₄H₂O₆)₂]²⁻, where two antimony(III) ions are bridged by two tartrate ligands that have been deprotonated twice.
Chemical Structure:
The structure of the [Sb₂(C₄H₂O₆)₂]²⁻ anion has been elucidated by X-ray crystallography. Each antimony atom is coordinated to four oxygen atoms from the two bridging tartrate ligands. The tartrate ion acts as a tetradentate ligand. The coordination geometry around each antimony atom is a distorted square pyramid. The potassium ions and water molecules are located in the crystal lattice but are not directly bonded to the dimeric anion.
Visualization of the Chemical Structure:
Caption: Chemical structure of the [Sb₂(C₄H₂O₆)₂]²⁻ anion.
Physicochemical Properties
A summary of the key physicochemical properties of potassium antimonyl tartrate is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 667.87 g/mol (trihydrate) | |
| Appearance | Colorless, odorless, transparent crystals or white powder | |
| Solubility in water | 8.3 g/100 mL at 25°C; 35.9 g/100 mL at 100°C | |
| Solubility in other solvents | Soluble in glycerol; insoluble in alcohol | |
| Melting Point | Decomposes at 100°C (loses water of crystallization) | |
| pH of solution | 4.0-5.0 (0.2 M aqueous solution) | |
| LD₅₀ (oral, rat) | 115 mg/kg |
Experimental Protocols
A common laboratory-scale synthesis involves the reaction of potassium hydrogen tartrate (cream of tartar) with antimony trioxide.
Materials:
-
Potassium hydrogen tartrate (KHC₄H₄O₆)
-
Antimony(III) oxide (Sb₂O₃)
-
Deionized water
Procedure:
-
A slurry is prepared by mixing stoichiometric amounts of potassium hydrogen tartrate and antimony trioxide in deionized water. A typical molar ratio is 2:1 (potassium bitartrate:antimony trioxide).
-
The mixture is heated to reflux for approximately 15 to 30 minutes with constant stirring.
-
During reflux, the solid reactants should dissolve to form a clear solution.
-
The hot solution is then filtered to remove any unreacted starting materials.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote crystallization.
-
The resulting white, crystalline product is collected by filtration, washed with a small amount of cold deionized water, and then with ethanol.
-
The crystals are dried in a desiccator or at a low temperature in an oven.
Reaction Scheme: 2 KHC₄H₄O₆ + Sb₂O₃ → K₂[Sb₂(C₄H₂O₆)₂] + H₂O
A patent for the synthesis of pharmaceutical-grade potassium antimony tartrate describes a method using freshly prepared metantimonic acid sol, which reacts with potassium hydrogen tartrate in an aqueous solution.
3.2.1. Assay by Titration The purity of synthesized potassium antimonyl tartrate can be determined by iodometric titration.
Procedure:
-
Accurately weigh approximately 500 mg of the sample and dissolve it in 50 mL of deionized water.
-
Add 5 g of potassium sodium tartrate and 2 g of sodium borate (B1201080) to the solution.
-
Add 3 mL of starch solution as an indicator.
-
Immediately titrate with a standardized 0.1 N iodine solution until a persistent blue color is observed.
-
Each mL of 0.1 N iodine is equivalent to 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O.
3.2.2. Spectroscopic Analysis Standard spectroscopic techniques can be used for structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the carboxylate and hydroxyl functional groups of the tartrate ligand, as well as bands corresponding to the Sb-O bonds.
-
X-ray Diffraction (XRD): Powder XRD can be used to confirm the crystalline structure of the synthesized product by comparing the diffraction pattern to known standards.
For drug development and toxicological studies, determining the concentration of antimony in biological matrices is crucial. Neutron Activation Analysis (NAA) is a highly sensitive method for this purpose.
General Procedure:
-
Biological samples (e.g., blood, tissue) are collected and prepared.
-
The samples are digested, and antimony is extracted using a suitable solvent.
-
The extracted samples, along with standards, are irradiated with neutrons in a nuclear reactor.
-
The gamma-ray emissions from the radioactive antimony isotopes are measured using a high-resolution detector.
-
The concentration of antimony in the original sample is calculated by comparing its activity to that of the standards.
Biological Activity and Signaling Pathways
Potassium antimonyl tartrate has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lymphoid and myeloid leukemia cells.
Mechanism of Action: The cytotoxic effects of potassium antimonyl tartrate are linked to the induction of oxidative stress and the activation of specific signaling pathways.
-
Induction of Reactive Oxygen Species (ROS): Treatment with potassium antimonyl tartrate leads to an increase in intracellular ROS.
-
Activation of JNK Signaling Pathway: The increase in ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.
-
Mitochondrial Dysfunction: Activation of the JNK pathway can lead to a loss of mitochondrial membrane potential.
-
Caspase Activation: This is followed by the activation of caspases, a family of proteases that are key executioners of apoptosis.
-
Apoptosis: The cascade of events ultimately leads to the characteristic morphological and biochemical changes of apoptosis.
Visualization of the Apoptosis Signaling Pathway:
Caption: Signaling pathway of apoptosis induced by potassium antimonyl tartrate.
Experimental Workflow for Investigating Apoptosis:
Caption: Experimental workflow to study antimonyl tartrate-induced apoptosis.
